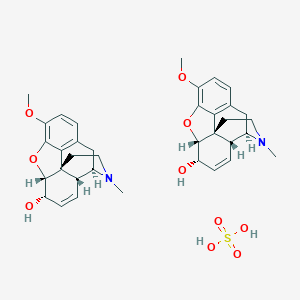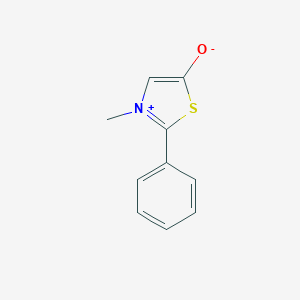
3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate, also known as MPTI, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. MPTI belongs to the class of thiazolium salts, which are known for their diverse biological activities.
Mechanism Of Action
The mechanism of action of 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate is not fully understood. However, it has been proposed that 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate acts by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. In addition, 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate has been shown to activate the Nrf2 pathway, which is involved in the cellular defense against oxidative stress.
Biochemical And Physiological Effects
3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate has been shown to have antioxidant and anti-inflammatory effects. Animal studies have shown that 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate has neuroprotective effects in models of Alzheimer's and Parkinson's disease.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate in lab experiments is its high purity and yield. In addition, 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate has been extensively studied for its potential use as a therapeutic agent, which makes it a promising candidate for further research. However, one of the limitations of using 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research on 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate. One of the directions is to investigate the mechanism of action of 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate in more detail. In addition, further studies are needed to determine the optimal dosage and administration route of 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate in different disease models. Moreover, the potential use of 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate as a drug delivery system for other therapeutic agents should be explored. Finally, the safety and toxicity of 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate should be evaluated in preclinical and clinical studies.
Conclusion:
In conclusion, 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent in various diseases. The compound has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and neuroprotective effects. While there are some limitations to using 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate in lab experiments, its promising therapeutic potential makes it a promising candidate for further research.
Synthesis Methods
The synthesis of 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate involves the reaction of 2-phenyl-1,3-thiazolium iodide with methyl iodide in the presence of a base such as potassium carbonate. The resulting product is then treated with sodium hydroxide to form 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate. This method has been optimized to yield high purity and yield of 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate.
Scientific Research Applications
3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate has been studied for its potential use as a therapeutic agent in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease.
properties
CAS RN |
1280-28-0 |
|---|---|
Product Name |
3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate |
Molecular Formula |
C10H9NOS |
Molecular Weight |
191.25 g/mol |
IUPAC Name |
3-methyl-2-phenyl-1,3-thiazol-3-ium-5-olate |
InChI |
InChI=1S/C10H9NOS/c1-11-7-9(12)13-10(11)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
GQTWYTCXPUSYNI-UHFFFAOYSA-N |
SMILES |
C[N+]1=C(SC(=C1)[O-])C2=CC=CC=C2 |
Canonical SMILES |
C[N+]1=C(SC(=C1)[O-])C2=CC=CC=C2 |
synonyms |
3-Methyl-2-phenylthiazol-3-ium-5-olate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



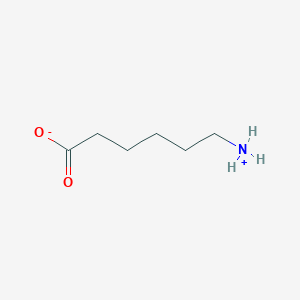

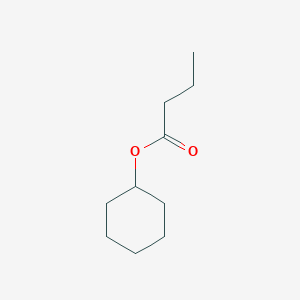
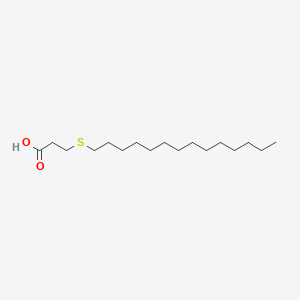
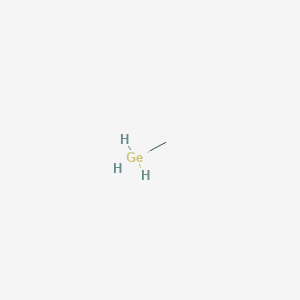
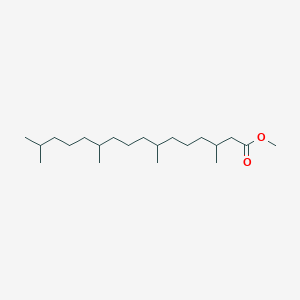
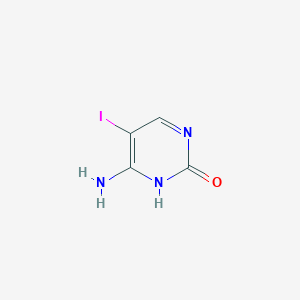
![Benzenesulfonic acid, 4-[(2-methyl-2-propenyl)oxy]-, sodium salt](/img/structure/B72792.png)
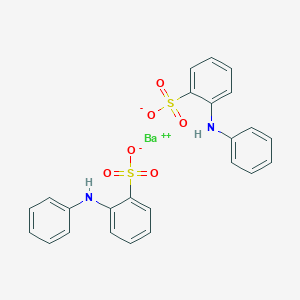
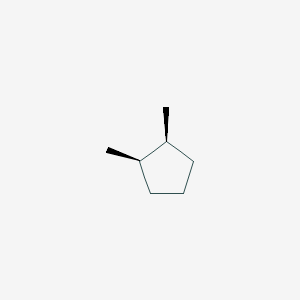
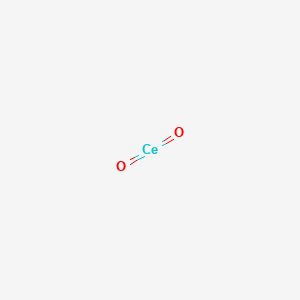
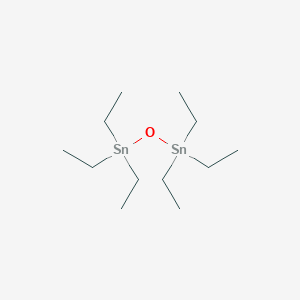
![Methyl 3-[(3S,4S,5R,8R,9R,10R,13R,14R,15R)-4,9,10,13-tetramethyl-3,15-bis(prop-1-en-2-yl)-2,3,5,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-yl]propanoate](/img/structure/B72804.png)
